Cas no 4546-55-8 (N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide)
4546-55-8 structure
N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide
N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide Properties
Names and Identifiers
-
- N6-Benzoyladenosine
- N-Benzoyladenosine
- N6-Benzoyladenosine Hydrate
- N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- N6-Benzoyl-D-adenosine
- Adenosine, N-benzoyl-
- N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- N6-Benzoyl adenosine
- n-benzoyl adenosine
- N-{9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl}benzamide
- AK114406
- N-{9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl}-9H-purin-6-yl]benzamide
- Bz-rA
- n6-benzoyl-adenosine
- 6-N-Benzoyladenosine
- N6 -benzoyl adenosine
- 6 -N-
- N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide
- SCHEMBL233208
- N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide;N6-Benzoyladenosine
- AS-18866
- AC-32168
- MFCD00056988
- Benzamide, N-(9-beta-D-ribofuranosyl-9H-purin-6-yl)-(8CI)
- A826808
- AKOS015839046
- CS-W008388
- AKOS015889319
- 4546-55-8
- C17H17N5O5
- 6 -N-Benzoyl adenosine
- CHEMBL1688962
- W12880
- DTXSID10471222
- N-Benzoyladenosine, 96%
- AMY3710
- NZDWTKFDAUOODA-CNEMSGBDSA-N
- DTXCID70422038
- +Expand
-
- MFCD00056988
- NZDWTKFDAUOODA-CNEMSGBDSA-N
- 1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
- O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C([H])=NC2=C(N([H])C(C3C([H])=C([H])C([H])=C([H])C=3[H])=O)N=C([H])N=C12)O[H])O[H]
Computed Properties
- 371.12300
- 4
- 8
- 4
- 371.12296866g/mol
- 27
- 534
- 0
- 4
- 0
- 0
- 0
- 1
- -0.1
- 143
Experimental Properties
- -0.23690
- 142.62000
- -48 ° (C=1, DMSO)
- 153°C(lit.)
- Uncertain
- Uncertain
- -49 º (c=1% in DMSO)
- [α]20/D -49°, c = 1% in DMSO
- 1.70
N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide Price
N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:4546-55-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:4546-55-8)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:4546-55-8)
A LA DING
anhua.mao@aladdin-e.com
N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide Related Literature
-
1. The synthesis of novel 3′,5′-homocyclic nucleotides as potential anti-HIV agentsMichael G. B. Drew,Stephen Gorsuch,Jayne H. M. Gould,John Mann J. Chem. Soc. Perkin Trans. 1 1999 969
-
2. Alkylation of 6-N-acylated adenosine derivatives by the use of phase transfer catalysisKeiichi Aritomo,Takeshi Wada,Mitsuo Sekine J. Chem. Soc. Perkin Trans. 1 1995 1837
-
Manish Kumar,Rajesh Kumar,Neha Rana,Ashok K. Prasad RSC Adv. 2016 6 17713
-
Nan-Sheng Li,Joseph A. Piccirilli Chem. Commun. 2012 48 8754
-
5. The structures of di-N-aroyl derivatives of adenosine and 2-amino-pyridineP. Anne Lyon,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1974 2645
-
L. Crombie,V. Gold,N. M. Atherton,J. N. Murrell,D. J. Millen,R. F. M. White,B. Capon,C. W. Rees,C. J. Timmons,E. S. Waight,D. Bryce-Smith,J. D. Connolly,K. H. Overton,G. W. H. Cheeseman,J. D. Hobson,J. S. Whitehurst,D. H. Hutson,D. J. Manners,T. L. V. Ulbricht Annu. Rep. Prog. Chem. 1964 61 193
-
Almudena Perona,Pilar Hoyos,ángeles Farrán,María J. Hernáiz Green Chem. 2020 22 5559
-
8. Novel solid-phase synthesis of branched oligoribonucleotides, including a substrate for the RNA debranching enzymeBrian S. Sproat,Barbro Beijer,Morten Gr?tli,Ursula Ryder,Kenneth L. Morand,Angus I. Lamond J. Chem. Soc. Perkin Trans. 1 1994 419
-
9. ‘Active’ conformation of the inositol monophosphatase substrate, adenosine 2′-phosphate: role of the ribofuranosyl O-atoms in chelating a second Mg2+ ionAndrew G. Cole,David Gani J. Chem. Soc. Perkin Trans. 1 1995 2685
-
Manish Kumar,Vivek K. Sharma,Carl E. Olsen,Ashok K. Prasad RSC Adv. 2014 4 37231
Recommended suppliers
Amadis Chemical Company Limited
(CAS:4546-55-8)N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide
99%
500g
381.0